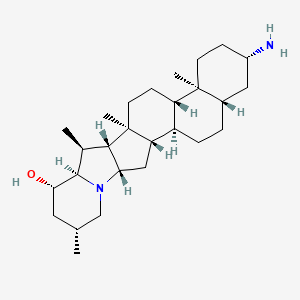
Solanogantine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solanogantine is a steroidal alkaloid isolated from the leaves of Solanum giganteum Jacq. This compound has been studied for its pharmacological properties, including its hypotensive and spasmolytic activities . It is a member of the steroidal alkaloids, a class of compounds known for their diverse biological activities.
Métodos De Preparación
The synthesis of solanogantine involves several steps, typically starting from naturally occurring steroidal precursors. The synthetic routes often include guanylation reactions, where amines react with cyanamides in the presence of catalysts such as scandium triflate or ytterbium triflate . Industrial production methods may involve the extraction of this compound from plant sources, followed by purification processes to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Solanogantine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity of steroidal alkaloids.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of solanogantine involves its interaction with specific molecular targets in the body. It exerts its hypotensive effects by modulating the activity of smooth muscle cells, leading to relaxation and dilation of blood vessels. The spasmolytic activity is achieved through inhibition of calcium influx into smooth muscle cells, preventing contraction and promoting relaxation .
Comparación Con Compuestos Similares
Solanogantine is unique among steroidal alkaloids due to its specific pharmacological activities. Similar compounds include solasodine and tomatidine, which also belong to the steroidal alkaloid class. this compound’s distinct hypotensive and spasmolytic effects set it apart from these related compounds .
Propiedades
Número CAS |
63785-19-3 |
|---|---|
Fórmula molecular |
C27H46N2O |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,18S,20R,23S)-7-amino-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-18-ol |
InChI |
InChI=1S/C27H46N2O/c1-15-11-23(30)25-16(2)24-22(29(25)14-15)13-21-19-6-5-17-12-18(28)7-9-26(17,3)20(19)8-10-27(21,24)4/h15-25,30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27+/m1/s1 |
Clave InChI |
RTCXOPGJLHDJMS-CWYHUBGDSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)O |
SMILES canónico |
CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
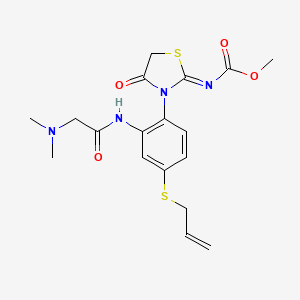
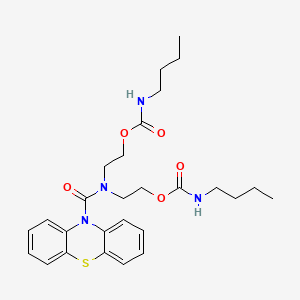
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
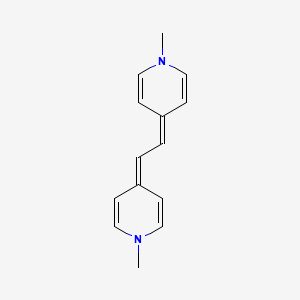
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

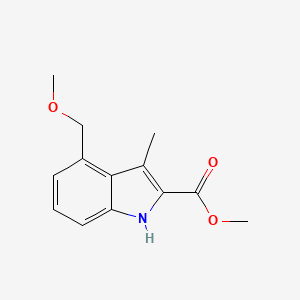
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)


